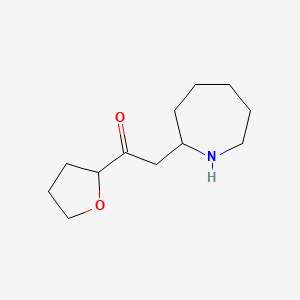
2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one is an organic compound that features both an azepane ring and an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one typically involves the formation of the azepane and oxolane rings followed by their coupling. Common synthetic routes may include:
Ring Formation: The azepane ring can be synthesized through cyclization reactions involving amines and haloalkanes. The oxolane ring can be formed via cyclization of diols or epoxides.
Coupling Reaction: The two rings can be coupled using various reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production. This may include:
Catalysis: Use of efficient catalysts to improve yield and selectivity.
Process Optimization: Optimization of reaction conditions such as temperature, pressure, and solvent to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a building block for drug development.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Materials Science: Possible applications in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action for 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing molecular pathways and physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(Piperidin-2-yl)-1-(oxolan-2-yl)ethan-1-one: Similar structure with a piperidine ring instead of an azepane ring.
2-(Azepan-2-yl)-1-(tetrahydrofuran-2-yl)ethan-1-one: Similar structure with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one is unique due to the combination of the azepane and oxolane rings, which may impart distinct chemical and physical properties compared to similar compounds.
Propiedades
Fórmula molecular |
C12H21NO2 |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
2-(azepan-2-yl)-1-(oxolan-2-yl)ethanone |
InChI |
InChI=1S/C12H21NO2/c14-11(12-6-4-8-15-12)9-10-5-2-1-3-7-13-10/h10,12-13H,1-9H2 |
Clave InChI |
HYMGQOQAVZEKTA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(NCC1)CC(=O)C2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-6-{[(3-hydroxypropyl)amino]methyl}phenol](/img/structure/B13316251.png)
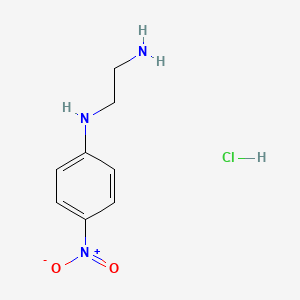
![4-Bromo-2-[1-(cyclopropylamino)propyl]phenol](/img/structure/B13316265.png)
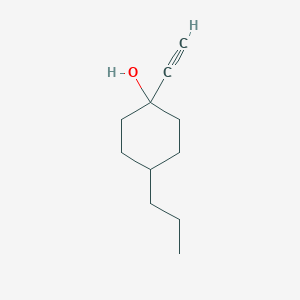
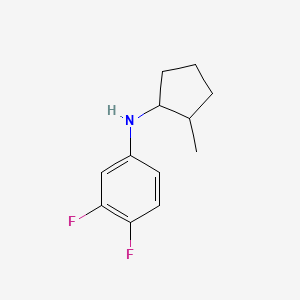
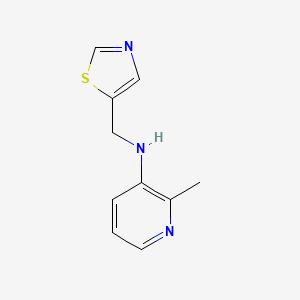
![7-Cyclopropyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13316296.png)
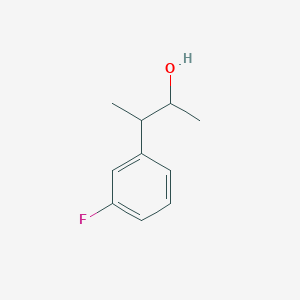
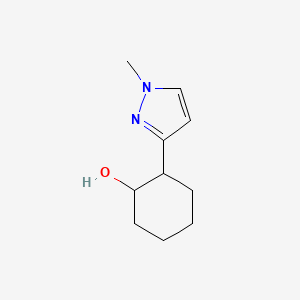
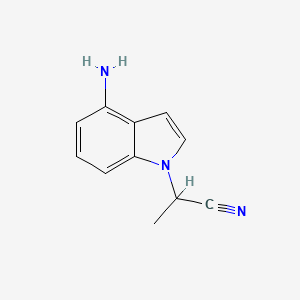

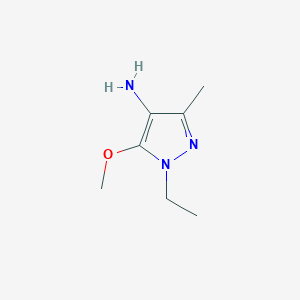
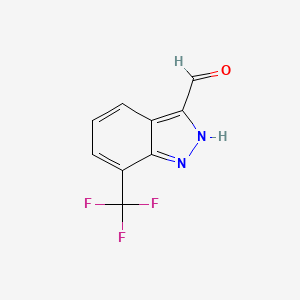
![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13316333.png)
